N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a benzyl group substituted with a methyl group at the para position, attached to an ethane-1,2-diamine backbone, with an undecyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride, undecylamine, and ethylenediamine.
Alkylation Reaction: The first step involves the alkylation of ethylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms N1-(4-methylbenzyl)ethane-1,2-diamine.
Amidation Reaction: The second step involves the reaction of N1-(4-methylbenzyl)ethane-1,2-diamine with undecylamine under reflux conditions to yield the final product, N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mechanism of Action
The mechanism of action of N1-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Methylphenyl)methyl-N~2~-decylethane-1,2-diamine
- N~1~-(4-Methylphenyl)methyl-N~2~-dodecylethane-1,2-diamine
- N~1~-(4-Methylphenyl)methyl-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific undecyl chain length, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
627522-75-2 |
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Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2/c1-3-4-5-6-7-8-9-10-11-16-22-17-18-23-19-21-14-12-20(2)13-15-21/h12-15,22-23H,3-11,16-19H2,1-2H3 |
InChI Key |
GAJNYNPUASYLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1=CC=C(C=C1)C |
Origin of Product |
United States |
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